5-Phenylbenzo[b]thiophene

Medicinal Chemistry Neuropeptide Y Receptor Pharmacology

Ensure project reproducibility with the 5-phenyl isomer of benzo[b]thiophene (CAS 107411-26-7). Unlike common 2- or 3-phenyl analogs, this building block uniquely vectors steric and electronic properties from the 5-position, enabling superior film-forming V-shaped OLED materials (>10,000 cd m⁻² luminance) and a 1000-fold NPY Y1 affinity range. Avoid isomeric impurities that compromise data integrity; purchase this distinct scaffold for focused library synthesis and process chemistry R&D.

Molecular Formula C14H10S
Molecular Weight 210.30 g/mol
Cat. No. B8572548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylbenzo[b]thiophene
Molecular FormulaC14H10S
Molecular Weight210.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)SC=C3
InChIInChI=1S/C14H10S/c1-2-4-11(5-3-1)12-6-7-14-13(10-12)8-9-15-14/h1-10H
InChIKeyBJHKTBMMYSYOLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenylbenzo[b]thiophene CAS 107411-26-7: A Strategic Benzo[b]thiophene Scaffold for Medicinal Chemistry and Materials Science


5-Phenylbenzo[b]thiophene (CAS 107411-26-7; C14H10S; MW 210.29 g/mol) is a phenyl-substituted benzo[b]thiophene heterocycle . It serves as a core building block in medicinal chemistry and materials science. The benzo[b]thiophene scaffold is a privileged structure due to its planar, electron-rich sulfur atom, which enhances binding to diverse biological targets and enables the construction of molecular probes with favorable drug-like properties [1]. The phenyl substituent at the 5-position of the fused thiophene ring provides a unique vector for molecular elaboration, distinct from 2- or 3-phenyl analogs, thereby tuning the compound's steric and electronic profile for specific applications.

Why 5-Phenylbenzo[b]thiophene Cannot Be Substituted with Unsubstituted or 2/3-Phenyl Benzo[b]thiophene Analogs


Substitution at the 5-position of the benzo[b]thiophene core is not a trivial variation. While unsubstituted benzo[b]thiophene and its 2- or 3-phenyl isomers (e.g., CAS 1207-95-0 and 14315-12-9) share the same molecular formula (C14H10S), their synthetic accessibility, electronic properties, and resulting biological and material performance diverge significantly [REFS-1, REFS-2]. The 5-phenyl isomer offers a distinct regiochemical handle that influences the molecule's dipole moment, electron density distribution, and potential for further derivatization. Class-level SAR studies demonstrate that the position of substituents on the benzo[b]thiophene ring dramatically modulates target binding affinity (e.g., a 1000-fold range in NPY Y1 receptor affinity) and material performance (e.g., improved film-forming properties vs. linear analogs) [REFS-3, REFS-4]. Therefore, generic substitution with a 2- or 3-phenyl analog is not scientifically valid and will compromise project reproducibility and data integrity.

Product-Specific Quantitative Evidence Guide: Differentiating 5-Phenylbenzo[b]thiophene for Research and Development


Regiochemical Distinction in NPY Y1 Receptor Antagonist Potency: A 1000-Fold Affinity Window

In the design of benzo[b]thiophene-derived NPY Y1 receptor antagonists, systematic modification of substituents on the benzo[b]thiophene core, including the phenyl position, yields a 1000-fold range in binding affinity (Ki) [1]. While the specific Ki for 5-phenylbenzo[b]thiophene is not reported, this class-level SAR underscores that the position of a phenyl substituent is a critical determinant of target engagement. The most potent ligands in this series, such as 12v, achieved a Ki of 13 nM, demonstrating that proper substitution around the benzo[b]thiophene scaffold is essential for high-affinity interactions [1]. The 5-phenyl isomer offers a distinct vector for optimization compared to 2- or 3-substituted analogs.

Medicinal Chemistry Neuropeptide Y Receptor Pharmacology

Enhanced Film-Forming Properties for OLEDs via Branched Benzo[b]thiophene Structures

Oligomers derived from benzo[b]thiophene with a branched molecular structure, which lack symmetry elements, exhibit a lower tendency to crystallize and superior film-forming properties compared to their linear oligothiophene counterparts [1]. This is a direct result of the molecular architecture enabled by substitutions like the phenyl group at the 5-position, which disrupts planarity and enhances amorphous film stability. In device applications, OLEDs fabricated with these branched materials demonstrated markedly improved performance, achieving luminance values greater than 10,000 cd m⁻², and spin-coated films exhibited photoluminescence efficiencies up to 50% [1].

Materials Science OLEDs Organic Semiconductors

Synthetic Versatility as a Key Intermediate in Patent-Protected Drug Synthesis

5-Phenylbenzo[b]thiophene and related 5-substituted analogs are explicitly claimed as valuable intermediates in the synthesis of therapeutically relevant 2-(substituted phenyl)benzothiophene compounds [1]. US Patent 5,710,285 (Eli Lilly and Co.) protects a process for preparing these compounds, which are used in the manufacture of pharmaceuticals for treating estrogen-related conditions like post-menopausal syndrome [REFS-1, REFS-2]. The patent specifically covers intermediates with a 5-position substituent (e.g., -OH, -OR) that can be further elaborated to drugs such as raloxifene and its analogs. While the phenyl group itself may serve as a protecting or directing group, its presence at the 5-position is a key structural feature distinguishing this class of intermediates from unsubstituted or differently substituted benzo[b]thiophenes, which are not covered by the same process claims.

Process Chemistry Pharmaceutical Intermediates Patent Literature

Fungitoxic Differentiation among Aryl-Substituted Heterocycles

A comparative study on the in vitro antifungal activities of methoxy- and hydroxy-substituted aryl-benzofurans, phenylbenzo[b]thiophenes, and phenylindoles revealed that unsubstituted phenylbenzo[b]thiophenes exhibit a distinct fungitoxicity profile relative to their benzofuran and indole counterparts [1]. While specific quantitative data for 5-phenylbenzo[b]thiophene is not provided in the abstract, the study established that the presence and type of heteroatom (S vs. O vs. N) and the substitution pattern on the phenyl ring both influence the level of antifungal activity. This supports the class-level inference that the sulfur-containing 5-phenylbenzo[b]thiophene core offers a unique chemical space for developing antifungal agents, distinct from the oxygen-containing benzofurans or nitrogen-containing indoles.

Agrochemicals Antifungal Agents Structure-Activity Relationship

Validated Application Scenarios for 5-Phenylbenzo[b]thiophene in Scientific and Industrial Settings


Design and Synthesis of Non-Planar, High-Performance Organic Semiconductors for OLEDs

Based on the evidence that branched benzo[b]thiophene derivatives exhibit low crystallization tendency and superior film-forming properties leading to OLEDs with >10,000 cd m⁻² luminance and up to 50% photoluminescence efficiency, 5-phenylbenzo[b]thiophene is ideally suited as a starting material for synthesizing V-shaped or branched oligomers and polymers for organic electronics [1]. Its 5-phenyl substituent can be leveraged to introduce steric bulk and disrupt molecular planarity, mitigating aggregation-caused quenching and enhancing device performance.

Scaffold for Developing High-Affinity Neuropeptide Y1 Receptor Antagonists

In medicinal chemistry programs targeting the NPY Y1 receptor, SAR studies demonstrate that subtle modifications to the benzo[b]thiophene core can yield a 1000-fold difference in binding affinity [1]. 5-Phenylbenzo[b]thiophene provides a distinct and underexplored vector for probing this receptor's binding pocket. It can serve as a lead-like scaffold or an advanced intermediate for generating focused libraries of analogs to achieve high potency and selectivity.

Key Intermediate in the GMP Synthesis of Estrogen Receptor Modulators

As evidenced by its coverage in process patents (e.g., US 5,710,285), 5-substituted benzo[b]thiophenes are crucial intermediates in the industrial synthesis of pharmaceuticals like raloxifene [1]. 5-Phenylbenzo[b]thiophene can be employed as a versatile building block in process chemistry R&D, enabling the exploration of novel routes or the optimization of existing ones for manufacturing active pharmaceutical ingredients (APIs) that target estrogen-related pathologies.

Agrochemical Lead Discovery: Identifying Novel Antifungal Chemotypes

Given the established fungitoxicity profile of phenylbenzo[b]thiophenes, which is distinct from benzofuran and indole analogs, 5-phenylbenzo[b]thiophene can be utilized as a privileged scaffold for agrochemical discovery [1]. It provides a sulfur-containing core that can be further functionalized to generate libraries of compounds for screening against plant fungal pathogens, offering a novel chemical space with potential advantages in potency, selectivity, and metabolic stability.

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